molecular formula C6H11FO2 B1361644 2-Fluoro-4-methylpentanoic acid CAS No. 6087-17-8

2-Fluoro-4-methylpentanoic acid

Cat. No. B1361644
CAS RN: 6087-17-8
M. Wt: 134.15 g/mol
InChI Key: XJSHQHONRQJNKY-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpentanoic acid is a compound with the molecular formula C6H11FO2 . It has a molecular weight of 134.15 g/mol . The IUPAC name for this compound is 2-fluoro-4-methylpentanoic acid .


Synthesis Analysis

The synthesis of 2-fluoro-4-methylpentanoic acid involves several steps. A study describes the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates . Another study discusses the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids . For example, the fluorination of 2,2-dimethylpentanedioic acid provided 4-fluoro-4-methylpentanoic acid .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylpentanoic acid includes an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The InChIKey for this compound is XJSHQHONRQJNKY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-methylpentanoic acid include a molecular weight of 134.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 134.07430775 g/mol .

Scientific Research Applications

Analytical Chemistry

In the realm of analytical chemistry, methods have been developed to analyze derivatives of 2-Fluoro-4-methylpentanoic acid, such as 4-methylpentanoic acid, in wine and other alcoholic beverages. These methods involve solid phase extraction and derivatization followed by gas chromatography-mass spectrometry, indicating the use of these compounds as markers or components in complex mixtures (Gracia-Moreno et al., 2015).

Radiopharmaceutical Development

2-Fluoro-4-methylpentanoic acid derivatives, such as (2S,4S)-2-[18F]fluoro-4-(phosphonomethyl)pentanedioic acid, have been studied for their potential in clinical PET studies, particularly in the diagnosis and staging of prostate cancer. This highlights the compound's relevance in developing sensitive analytical methods for characterizing radiopharmaceuticals (Graham et al., 2013).

Tumor Imaging in Medical Diagnosis

Furthermore, derivatives like 2-amino-5-[(18)F]fluoro-2-methylpentanoic acid have been developed for brain tumor imaging. These derivatives show promise in entering cells via system L amino acid transporters and have potential applications in tumor imaging due to their ability to traverse the blood-brain barrier more effectively due to their longer alkyl side chains (Bouhlel et al., 2015).

properties

IUPAC Name

2-fluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSHQHONRQJNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylpentanoic acid

CAS RN

6087-17-8
Record name NSC84356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84356
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-methylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Percec, H Oda - Macromolecules, 1994 - ACS Publications
… (Ji)-2-Fluoro-4-methylpentanoic Acid ((ff)-2).a Precooled (0 C) dry pyridine (60 mL) was added dropwise to pyridinium poly(hydrogen fluoride) (HF 70% by weight, 100 g) in a Teflon …
Number of citations: 15 pubs.acs.org
T Yoshinari, F Gessier, C Noti, AK Beck… - Helvetica Chimica …, 2011 - Wiley Online Library
… (2R,3S)-3-{[(tert-Butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic Acid (2bba). Compound epi-7b (472mg, 1.37mmol) was hydrolyzed with LiOH·H2O (173mg, 4.12mmol) in EtOH/…
Number of citations: 29 onlinelibrary.wiley.com
T Sierra, JL Serrano, MB Ros, A Ezcurra… - Journal of the American …, 1992 - ACS Publications
… The solvent was removed under vacuum, and the crude was twice distilled to afford 1.6 g of 25-2-fluoro-4-methylpentanoic acid: yield 40%; bp 115 C, 15 mmHg; 'H NMR (CDC13) & 0.9 (…
Number of citations: 52 pubs.acs.org
T Moraux - 2011 - research-repository.st-andrews.ac …
Chapter 1 gives an overview of the fluorine chemistry field, from its early developments to recent applications in medicinal chemistry. The development of asymmetric electrophilic or …
GA Olah, JT Welch, YD Vankar, M Nojima… - The Journal of …, 1979 - ACS Publications
Pyridinium poly (hydrogen fluoride)(30% pyridine-70% hydrogen fluoride) reagent, a stabilized, less-volatile form of hydrogen fluoride, was found to be a convenient and effective …
Number of citations: 730 pubs.acs.org
JW Banks - 2004 - etheses.dur.ac.uk
Classically hydrolytic enzymes, such as lipases, are considered to exhibit selectivity at a stereogenic centre, based on the steric nature of the adjacent substituent. In this study we report …
Number of citations: 6 etheses.dur.ac.uk
AJ Slaney - 1992 - core.ac.uk
I would like to acknowledge Professor JW Goodby for his supervision, guidance, and friendship throughout the tenure of my studentship and beyond. I would also like to thank the many …
Number of citations: 4 core.ac.uk

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